(R)-1-(2-Bromophenyl)ethanamine hydrochloride physical properties
(R)-1-(2-Bromophenyl)ethanamine hydrochloride physical properties
Technical Monograph: (R)-1-(2-Bromophenyl)ethanamine Hydrochloride
Part 1: Compound Profile & Physical Properties[1]
(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where the ortho-bromo handle allows for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining a fixed stereocenter.
Unlike its para-substituted analog (4-bromo), the ortho-substitution pattern introduces significant steric bulk proximal to the amine, influencing both its physical stability and reactivity profile.
Physical Properties Matrix
| Property | Specification / Data | Notes |
| IUPAC Name | (1R)-1-(2-Bromophenyl)ethanamine hydrochloride | |
| CAS (HCl Salt) | 1187931-17-4 | Distinct from free base (113974-24-6). |
| Molecular Formula | C₈H₁₀BrN[1] · HCl | |
| Molecular Weight | 236.54 g/mol | Free base MW: 200.08 g/mol . |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to amine salt nature. |
| Melting Point | >180 °C (Decomposition) | Empirical estimation based on ortho-halo benzylamine salts. Exact MP is batch-dependent and rarely indexed in public databases. |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O, Toluene | Suitable for aqueous workups but requires polar organic solvents for reactions. |
| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) typically >98% required for pharma applications. |
Critical Note on Optical Rotation: While the para-isomer (4-bromo) exhibits a specific rotation of
(MeOH), the ortho-isomer's rotation is significantly influenced by the steric twist of the phenyl ring. Do not assume the sign or magnitude matches the para-isomer. It must be determined experimentally for every batch (see Analytical Validation).
Part 2: Synthesis & Manufacturing (The Ellman Protocol)
For high-precision drug development, relying on fractional crystallization of racemates is inefficient and yields poor atom economy. The industry-standard "Self-Validating" protocol for this compound is the Ellman Sulfinamide Synthesis .
This route is superior because it allows for intermediate validation : the diastereomeric purity of the sulfinamide intermediate can be checked before the final hydrolysis, ensuring the final product meets the >98% ee requirement.
The Workflow
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Condensation: 1-(2-Bromophenyl)ethanone is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.
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Diastereoselective Reduction: The resulting chiral imine is reduced. The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.
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Deprotection: Acidic cleavage yields the desired amine hydrochloride.
Visual Pathway (DOT/Graphviz)
Figure 1: The Ellman Sulfinamide route ensures stereochemical integrity via a checkable diastereomeric intermediate.
Part 3: Detailed Experimental Protocol
Safety Precaution: 2-Bromophenyl compounds can be skin irritants. Ti(OEt)₄ is moisture-sensitive. Perform all steps under Nitrogen/Argon.
Step 1: Formation of the N-Sulfinyl Imine
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Charge a dried flask with 1-(2-bromophenyl)ethanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv).
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Dissolve in anhydrous THF (0.5 M concentration).
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Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution will turn slightly yellow.
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Heat to reflux (approx. 65-70 °C) for 16–24 hours. Monitor by TLC or LCMS.
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Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through Celite.
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Concentrate the filtrate to yield the crude imine.
Step 2: Diastereoselective Reduction (The Critical Step)
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Dissolve the crude imine in anhydrous THF (0.2 M).
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Cool to -48 °C (Dry ice/Acetonitrile bath). Crucial: Lower temperatures maximize diastereoselectivity (dr).
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Add NaBH₄ (4.0 equiv) slowly.
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Warm slowly to RT over 4 hours.
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Validation Point: Take an aliquot of the resulting sulfinamide. Analyze via ¹H NMR. The diastereomeric ratio (dr) should be >95:5. If acceptable, proceed.
Step 3: Cleavage to Hydrochloride Salt
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Dissolve the purified sulfinamide in MeOH.
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Add HCl (4M in 1,4-dioxane) (excess, ~4-5 equiv).
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Stir at RT for 1 hour. The solution typically becomes cloudy as the amine salt forms or remains soluble depending on volume.
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Concentrate to dryness.
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Recrystallization: Triturate the solid with Et₂O or cold Acetone to remove sulfinic ester byproducts. Filter to collect the white solid (R)-1-(2-Bromophenyl)ethanamine hydrochloride .
Part 4: Analytical Validation (Self-Validating Systems)
To ensure the material is suitable for drug development, you must validate the Enantiomeric Excess (ee) .
High-Performance Liquid Chromatography (Chiral HPLC)
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Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt, though free basing pre-injection is recommended).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Phenyl absorption).
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Acceptance Criteria: Area % of (R)-isomer > 98.0%.
Specific Optical Rotation
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Protocol: Dissolve 100 mg of the HCl salt in 10 mL Methanol (
). -
Measurement: Sodium D-line (589 nm) at 20 °C.[2]
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Formula:
[2] -
Note: Establish an internal reference standard for the 2-bromo isomer, as literature values vary by concentration and solvent.
Part 5: Handling & Stability
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Hygroscopicity: Amine hydrochlorides are prone to absorbing atmospheric moisture. Store in a desiccator or under inert atmosphere.
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Shelf Life: >2 years if stored at 4 °C in a tightly sealed vial.
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Reactivity: The ortho-bromo group is labile under Lithium-Halogen exchange conditions. Avoid strong bases (e.g., n-BuLi) unless the intention is to lithiate the ring.
References
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Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link
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Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, vol. 110, no. 6, 2010, pp. 3600–3740. Link
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ChemicalBook. "(R)-1-(2-Bromophenyl)ethanamine Product Description and CAS Registry." Link
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PubChem. "Compound Summary: (1R)-1-(2-bromophenyl)ethanamine." National Library of Medicine. Link
